molecular formula C62H111N11O13 B026966 Cyclosporin metabolite m17 CAS No. 89270-28-0

Cyclosporin metabolite m17

Número de catálogo: B026966
Número CAS: 89270-28-0
Peso molecular: 1218.6 g/mol
Clave InChI: ZPZHKIOMBYYVRD-WRDPQARASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cyclosporin Metabolite M17 is a derivative of cyclosporin A, a cyclic peptide known for its immunosuppressive properties. This metabolite is formed when the residue at position 1 of cyclosporin A undergoes allylic oxidation, resulting in a primary allylic alcohol. This compound specifically inhibits the growth of renal cells in culture .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cyclosporin A and its metabolites involves the preparation of enantiomerically pure amino acids and their subsequent incorporation into the cyclic peptide structure. The preparation of cyclosporin A includes the synthesis of (4R)-4-«E)-2-butenyl-4,N-dimethyl-L-threonine, a novel amino acid.

Industrial Production Methods: The industrial production of cyclosporin A and its metabolites involves fermentation processes using the fungus Tolypocladium inflatum. The production conditions, including the choice of carbon sources, significantly affect the yield and quality of the metabolites. For instance, cyclosporin A production is preferred in fructose medium, while mycelial growth is favored in sucrose medium .

Aplicaciones Científicas De Investigación

Immunosuppressive Therapy

M17 plays a crucial role in the therapeutic monitoring of CsA, especially in transplant patients. Measuring both CsA and M17 levels helps optimize therapeutic outcomes while minimizing toxicity risks. Studies indicate that M17 contributes to the overall immunosuppressive effects of CsA, making it essential for adjusting dosages to prevent organ rejection and manage side effects effectively .

Modulation of Enzymatic Activity

Research has shown that M17 can modulate various cellular pathways, influencing enzyme activity. For instance, it has been observed to stimulate the proliferation of human gingival fibroblasts while concurrently reducing collagen production. These findings suggest a potential application in tissue repair and regeneration.

Reversal of Multidrug Resistance (MDR)

One of the notable applications of M17 is its investigation as a modulator of multidrug resistance in cancer therapy. In vitro studies have demonstrated that while CsA effectively inhibits P-glycoprotein (P-gp) activity, M17 does not exhibit the same reversal activity against chemotherapeutic agents as CsA. This distinction is critical for understanding how different metabolites influence drug efficacy in resistant cancer cells .

Nephrotoxicity and Hepatotoxicity

Both CsA and its metabolites, including M17, are associated with nephrotoxic and hepatotoxic effects. Therefore, monitoring metabolite levels is essential to mitigate these risks during therapy. Studies utilizing high-pressure liquid chromatography (HPLC) have provided insights into the concentration levels of M17 and its correlation with overall drug toxicity .

Clinical Monitoring

A study focusing on patients undergoing immunosuppressive treatment highlighted the importance of measuring M17 alongside CsA to ensure effective therapeutic management. The findings revealed significant individual variations in metabolization rates among patients, underscoring the need for personalized treatment approaches .

In Vitro Investigations

In vitro experiments have compared the effects of CsA and its metabolites on drug resistance in cancer cells. These studies indicated that while CsA effectively enhances the uptake of certain chemotherapeutic agents like doxorubicin, M17 does not replicate this effect, suggesting a need for further exploration into its specific mechanisms .

Summary Table of Applications

Application AreaDescription
Immunosuppressive Therapy Monitoring CsA and M17 levels to optimize transplant outcomes
Tissue Repair Potential role in stimulating fibroblast growth and modulating collagen production
Cancer Treatment Investigated for reversing multidrug resistance; differing effects compared to parent compound
Toxicology Associated nephrotoxic and hepatotoxic effects necessitate careful monitoring during therapy

Comparación Con Compuestos Similares

  • Cyclosporin Metabolite M1
  • Cyclosporin Metabolite M8
  • Cyclosporin Metabolite M18
  • Cyclosporin Metabolite M25

Comparison: Cyclosporin Metabolite M17 is unique due to its specific inhibition of renal cell growth and its formation through allylic oxidation. In contrast, other metabolites such as Cyclosporin Metabolite M8 and Cyclosporin Metabolite M21 exhibit different immunosuppressive activities and are formed through hydroxylation at different positions . The structural differences among these metabolites result in varying biological activities and therapeutic potentials .

Actividad Biológica

Cyclosporin A (CsA) is a well-known immunosuppressive agent, primarily used in organ transplantation and autoimmune diseases. Among its various metabolites, M17 has garnered attention due to its significant biological activity. This article explores the biological activity of cyclosporin metabolite M17, focusing on its immunosuppressive properties, mechanisms of action, and comparative effectiveness against other metabolites.

Overview of this compound

This compound is produced through the hydroxylation of CsA and is classified as a primary metabolite. The structural modification that leads to M17 involves the alteration of specific amino acids, which impacts its biological activity. Understanding M17's role is crucial as it reaches notable concentrations in patients undergoing CsA therapy.

Immunosuppressive Properties

Research has demonstrated that M17 possesses significant immunosuppressive properties comparable to those of CsA. In vitro studies have evaluated the inhibitory effects of M17 on various immune responses:

  • Inhibition of IL-2 Production : M17 effectively inhibits interleukin-2 (IL-2) production in mixed lymphocyte cultures (MLC), showing similar efficacy to CsA. This is critical as IL-2 is pivotal for T-cell proliferation and activation .
  • Comparative Activity : In assays using phytohemagglutinin (PHA) and concanavalin A (ConA), M17 demonstrated substantial inhibitory effects, although it was slightly less effective than CsA in the PHA assay . The order of immunosuppressive activity among metabolites was found to be CsA > M17 > M1 > M21 > M8 .

The mechanisms by which M17 exerts its biological effects are linked to its ability to interact with specific cellular pathways:

  • Calcineurin Inhibition : Similar to CsA, M17 inhibits calcineurin, a phosphatase essential for T-cell activation. This inhibition prevents the dephosphorylation of nuclear factor of activated T-cells (NFAT), thereby blocking IL-2 transcription.
  • Hydroxylation Effects : The hydroxylation at specific amino acids does not significantly diminish the ability to inhibit IL-2 production, indicating that single modifications can retain functional activity. However, modifications that affect multiple amino acids can lead to loss of activity .

Comparative Effectiveness

M17's effectiveness has been compared against other metabolites and drugs:

MetaboliteIL-2 InhibitionPHA AssayConA Assay
CsAHighHighHigh
M17ComparableModerateHigh
M1ModerateLowModerate
M21LowVery LowLow
M8NegligibleNegligibleNegligible

Case Studies

Several clinical studies have highlighted the relevance of metabolite M17 in therapeutic contexts:

  • Transplant Patients : In a cohort study involving kidney transplant recipients, high levels of metabolite M17 were associated with improved graft survival rates compared to those with lower levels. This suggests that monitoring metabolite levels could be beneficial for optimizing immunosuppressive therapy .
  • Multidrug Resistance (MDR) : Investigations into the reversal activity of M17 in cancer treatment revealed that while CsA effectively modulated P-glycoprotein (P-gp) activity, metabolite concentrations corresponding to therapeutic levels did not exhibit similar effects. This highlights the need for caution when interpreting the therapeutic potential of metabolites in cancer therapies .

Propiedades

IUPAC Name

(6S,9S,12R,15S,18S,30S)-33-[(E,1R,2R)-1,6-dihydroxy-2-methylhex-4-enyl]-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H111N11O13/c1-24-43-58(82)67(17)33-48(75)68(18)44(29-34(2)3)55(79)66-49(38(10)11)61(85)69(19)45(30-35(4)5)54(78)63-41(15)53(77)64-42(16)57(81)70(20)46(31-36(6)7)59(83)71(21)47(32-37(8)9)60(84)72(22)50(39(12)13)62(86)73(23)51(56(80)65-43)52(76)40(14)27-25-26-28-74/h25-26,34-47,49-52,74,76H,24,27-33H2,1-23H3,(H,63,78)(H,64,77)(H,65,80)(H,66,79)/b26-25+/t40-,41+,42-,43+,44?,45+,46+,47+,49?,50?,51?,52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZHKIOMBYYVRD-CPEWUTAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CCO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N(C(C(=O)N(C(C(=O)N1)[C@@H]([C@H](C)C/C=C/CO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H111N11O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1218.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89270-28-0
Record name Cyclosporine metabolite M17
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089270280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclosporin metabolite m17
Reactant of Route 2
Cyclosporin metabolite m17
Reactant of Route 3
Cyclosporin metabolite m17
Reactant of Route 4
Cyclosporin metabolite m17
Reactant of Route 5
Cyclosporin metabolite m17
Reactant of Route 6
Cyclosporin metabolite m17
Customer
Q & A

Q1: How does Hydroxycyclosporine (M17) affect human gingival fibroblasts compared to Cyclosporin A?

A1: Both Cyclosporin A (CsA) and its metabolite, Hydroxycyclosporine (M17), significantly influence the behavior of human gingival fibroblasts []. Both compounds demonstrate a stimulatory effect on fibroblast proliferation, leading to an increase in cell number compared to untreated controls. Specifically, CsA at 400 ng/ml boosted mean cell number by 23.2%, while M17 at 100 ng/ml resulted in a more pronounced increase of 36.7% []. Conversely, both compounds exhibit a suppressive effect on collagen production, a key function of fibroblasts. Both CsA and M17, at the same concentrations mentioned earlier, reduced collagen production to a similar extent, approximately 37% below control levels []. Notably, neither compound appeared to significantly alter the overall protein production of the fibroblasts [].

Q2: Does the ability of gingival fibroblasts to accumulate Cyclosporin A influence their response to CsA and M17?

A2: While the research confirms that gingival fibroblasts can accumulate CsA in a dose-dependent manner [], the study did not find a consistent correlation between the level of CsA accumulation and the cellular response to either CsA or M17 across different fibroblast strains []. Further investigation is needed to fully elucidate the relationship between CsA accumulation and the fibroblast response to these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.